molecular formula C19H16PbS2 B14515873 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole CAS No. 62560-41-2

5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole

Cat. No.: B14515873
CAS No.: 62560-41-2
M. Wt: 516 g/mol
InChI Key: ZFNCVWWOWRPGFW-UHFFFAOYSA-L
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Description

5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is a complex organometallic compound that features a unique structure incorporating lead (Pb) within a heterocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole typically involves the reaction of lead salts with organic ligands under controlled conditions. One common method involves the reaction of lead acetate with 2,2-diphenyl-1,3-dithiane in the presence of a methylating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The lead center can participate in substitution reactions, where ligands are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.

    Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole involves its ability to coordinate with various ligands through its lead center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved are primarily related to its interaction with sulfur and lead atoms, which can form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is unique due to the presence of lead within its heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.

Properties

CAS No.

62560-41-2

Molecular Formula

C19H16PbS2

Molecular Weight

516 g/mol

IUPAC Name

5-methyl-2,2-diphenyl-1,3,2-benzodithiaplumbole

InChI

InChI=1S/C7H8S2.2C6H5.Pb/c1-5-2-3-6(8)7(9)4-5;2*1-2-4-6-5-3-1;/h2-4,8-9H,1H3;2*1-5H;/q;;;+2/p-2

InChI Key

ZFNCVWWOWRPGFW-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1)S[Pb](S2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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